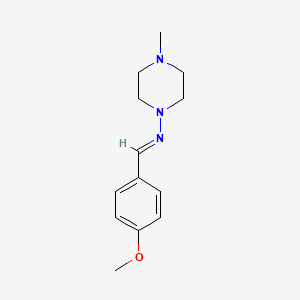![molecular formula C17H16N4OS B5514198 5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole](/img/structure/B5514198.png)
5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole, also known as BTD, is a chemical compound that has been studied for its potential applications in scientific research. BTD is a heterocyclic compound containing a benzene ring and a thiadiazole ring, and it has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of 5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation. 5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole has also been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and DNA repair.
Biochemical and Physiological Effects
5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole has a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and neuroprotective effects. 5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole has also been shown to have anti-inflammatory effects, as it inhibits the production of inflammatory cytokines and chemokines. 5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole has been shown to have low toxicity and is generally well-tolerated in laboratory experiments.
実験室実験の利点と制限
The advantages of using 5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole in laboratory experiments include its low toxicity, high purity, and reliable synthesis method. 5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole has also been shown to have a variety of potential applications in scientific research, particularly in cancer research and neuroscience. The limitations of using 5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole in laboratory experiments include the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are many potential future directions for research on 5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole, including further studies on its mechanism of action, potential side effects, and applications in other areas of scientific research. 5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole has been shown to have potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases, and further research is needed to fully understand its potential therapeutic effects. Additionally, 5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole could be used as a tool for studying the role of protein kinase C and histone deacetylases in cell signaling and gene expression.
合成法
The synthesis of 5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole involves several steps, including the reaction of aniline with thionyl chloride to form an intermediate compound, which is then reacted with 2-aminobenzoic acid to produce the final product. The synthesis of 5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole has been optimized to produce high yields and purity, and it has been shown to be a reliable method for producing the compound.
科学的研究の応用
5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole has been studied for its potential applications in scientific research, particularly in the areas of cancer research and neuroscience. In cancer research, 5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole has also been studied for its potential neuroprotective effects, as it has been shown to protect neurons from oxidative stress and inflammation.
特性
IUPAC Name |
1,2,3-benzothiadiazol-5-yl-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-17(13-6-7-16-15(12-13)18-19-23-16)21-10-8-20(9-11-21)14-4-2-1-3-5-14/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSSASBIHFSVTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)SN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[1,2,3]thiadiazol-5-yl-(4-phenyl-piperazin-1-yl)-methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

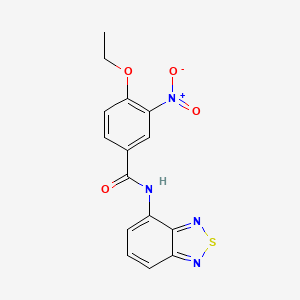
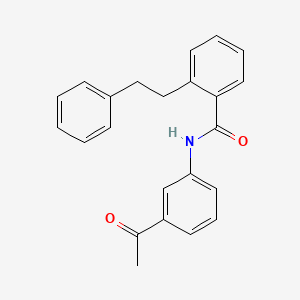
![4-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-phenylmorpholine](/img/structure/B5514129.png)
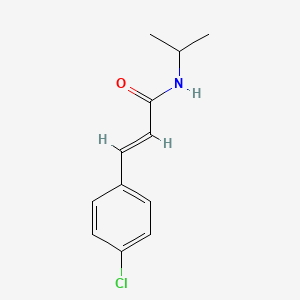
![2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-phenylpropanoate](/img/structure/B5514143.png)
![4-{[1-(4-chlorophenyl)cyclopropyl]carbonyl}-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5514151.png)
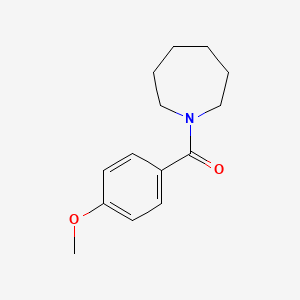

![(2R,3S)-3-amino-4-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-oxo-2-butanol dihydrochloride](/img/structure/B5514186.png)
![4-[(3-isobutyl-5-isoxazolyl)carbonyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5514187.png)
![methyl 3-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5514188.png)
![3,5-dimethyl-N-[2-(trifluoromethyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5514200.png)
![N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5514204.png)
